![molecular formula C26H24N6O B2659619 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538348-87-7](/img/structure/B2659619.png)
5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O and its molecular weight is 436.519. The purity is usually 95%.
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Biological Activity
The compound 5-methyl-N-(pyridin-3-yl)-2,7-di-m-tolyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine rings. The synthetic pathway often utilizes various reagents and conditions to achieve the desired structure. For instance, the condensation reactions between appropriate pyridine derivatives and substituted carboxamides are commonly employed.
Anticancer Properties
Research has indicated that compounds containing the triazolo-pyrimidine scaffold exhibit significant anticancer activity. In particular:
- Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. Results demonstrated cytotoxic effects with IC50 values indicating potent antiproliferative activity. For example, derivatives of similar structures showed IC50 values as low as 6.2 μM against HCT-116 cells .
- Mechanism of Action : The biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For instance, some studies suggest that triazole derivatives inhibit DNA gyrase and topoisomerases, crucial for DNA replication in cancer cells .
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated:
- Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, with varying degrees of potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Structural Feature | Impact on Activity |
---|---|
Methyl group on pyridine | Enhances lipophilicity and membrane permeability |
Di-m-tolyl substituents | Increases binding affinity to target enzymes |
Triazole ring | Essential for anticancer and antimicrobial activities |
Case Studies
Several studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in preclinical models:
- Study on Anticancer Activity :
- Antimicrobial Screening :
Properties
IUPAC Name |
5-methyl-2,7-bis(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-16-7-4-9-19(13-16)23-22(25(33)29-21-11-6-12-27-15-21)18(3)28-26-30-24(31-32(23)26)20-10-5-8-17(2)14-20/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSZTRPULJSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC(=C4)C)C)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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